molecular formula C8H8Cl2N2 B2535462 2-Amino-2-(4-chlorophenyl)acetonitrile hydrochloride CAS No. 49704-71-4

2-Amino-2-(4-chlorophenyl)acetonitrile hydrochloride

Cat. No.: B2535462
CAS No.: 49704-71-4
M. Wt: 203.07
InChI Key: SVGCEBDJOXZLMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-2-(4-chlorophenyl)acetonitrile hydrochloride (CAS 49704-71-4) is an organic compound with the molecular formula C₈H₈Cl₂N₂ and a molecular weight of 203.07 g/mol . This compound is a chlorinated nitrile derivative, a class of chemicals that holds significant value in modern medicinal chemistry . Chlorine-containing compounds are vital building blocks in pharmaceutical development, with more than 250 FDA-approved drugs featuring chlorine atoms in their structure . As such, this reagent is primarily intended for use in synthetic chemistry and pharmaceutical research for the construction of novel biologically active molecules. Researchers can utilize this compound as a synthetic intermediate, leveraging its reactive nitrile and amino functional groups for further chemical transformations. The exact mechanism of action and full spectrum of research applications for this specific compound are areas of ongoing scientific investigation. This product is designated For Research Use Only (RUO). It is not intended for diagnostic or therapeutic procedures, nor for human or animal consumption.

Properties

IUPAC Name

2-amino-2-(4-chlorophenyl)acetonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2.ClH/c9-7-3-1-6(2-4-7)8(11)5-10;/h1-4,8H,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVGCEBDJOXZLMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C#N)N)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49704-71-4
Record name 2-amino-2-(4-chlorophenyl)acetonitrile hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-2-(4-chlorophenyl)acetonitrile hydrochloride can be synthesized through a multi-step process. One common method involves the reaction of 4-chlorobenzaldehyde with ammonium acetate and potassium cyanide to form 2-amino-2-(4-chlorophenyl)acetonitrile. This intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as the laboratory methods but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(4-chlorophenyl)acetonitrile hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
2-Amino-2-(4-chlorophenyl)acetonitrile hydrochloride is primarily utilized as an intermediate in the synthesis of various organic compounds. Its structure allows it to participate in nucleophilic reactions, making it a valuable building block for more complex molecules. For instance, it can be involved in the synthesis of pharmaceuticals and agrochemicals, where specific functional groups are required for biological activity.

Reactivity and Mechanism
The compound can act as both a nucleophile and an electrophile depending on the reaction conditions. It can undergo various chemical transformations, including nucleophilic addition and substitution reactions. This versatility is critical for developing new synthetic pathways in organic chemistry.

Biological Activities

Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In a study measuring Minimum Inhibitory Concentration (MIC), the compound showed comparable effectiveness to standard antibiotics such as ceftriaxone:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Comparison with Standard Antibiotic
Enterococcus faecalis40 µg/mLComparable to ceftriaxone
Pseudomonas aeruginosa50 µg/mLComparable to ceftriaxone
Salmonella typhi30 µg/mLComparable to ceftriaxone
Klebsiella pneumoniae19 µg/mLComparable to ceftriaxone

These findings suggest that the compound could serve as a potential alternative or adjunct to existing antimicrobial therapies.

Anticancer Potential
In vitro studies have also explored the anticancer properties of this compound. It has shown cytotoxic effects against various cancer cell lines, including leukemia. The IC50 values range significantly, indicating its potential as a therapeutic agent:

Cancer Cell LineIC50 Value (µM)
Leukemia Cell Line A0.96
Leukemia Cell Line B29.3

This suggests that derivatives of the compound may inhibit cancer cell proliferation effectively .

Medicinal Applications

Therapeutic Properties
The compound is being investigated for its potential therapeutic properties beyond antimicrobial and anticancer activities. Its unique structure allows for interactions with various biomolecules, making it a candidate for drug development .

Precursor in Drug Synthesis
this compound serves as a precursor for synthesizing several pharmaceutical compounds, including those used in treating parasitic infections. For example, it is involved in the synthesis of closantel sodium, a broad-spectrum deworming agent approved for veterinary use .

Industrial Applications

Production of Specialty Chemicals
In industry, this compound is utilized in producing specialty chemicals and materials. Its ability to undergo various chemical reactions makes it suitable for developing new materials with specific properties tailored for industrial applications .

Mechanism of Action

The mechanism of action of 2-Amino-2-(4-chlorophenyl)acetonitrile hydrochloride involves its interaction with specific molecular targets. It can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. This compound can also participate in redox reactions, altering the oxidation state of other molecules. The exact pathways and molecular targets depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Positional Isomers: Chlorophenyl Substitution

  • para substitution). Synthesized via ZnI₂-catalyzed Strecker reaction with TMSCN and ammonia, yielding 97% efficiency .

Substituent Variations on the Aromatic Ring

  • 2-(4-Amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetonitrile (CAS 61437-85-2): Contains additional amino, chloro, and methyl groups on the phenyl ring . Molecular formula: C₁₅H₁₁Cl₂N₃ (MW: 304.18 g/mol). Enhanced steric hindrance and electronic effects may reduce solubility in polar solvents compared to the simpler 4-chlorophenyl derivative.
  • 2-Amino-2-(3,4-dichlorophenyl)acetic acid hydrochloride (CAS 1105679-25-1): Features two chlorine atoms (3,4-dichloro) and an acetic acid group instead of nitrile. Molecular formula: C₈H₈Cl₃NO₂ (MW: 256.51 g/mol) .

Heterocyclic Analogues

  • 2-Amino-2-(thiophen-2-yl)acetonitrile hydrochloride: Replaces the chlorophenyl group with a thiophene ring.
  • 2-Amino-2-[6-(4-chlorophenyl)-3-pyridyl]acetic acid hydrochloride (CAS 1137666-85-3): Incorporates a pyridine ring with a 4-chlorophenyl substituent. Molecular formula: C₁₄H₁₂ClN₂O₂·HCl (MW: 323.18 g/mol) . The pyridine nitrogen introduces basicity, improving water solubility compared to purely aromatic analogues.

Functional Group Derivatives

  • (R)- and (S)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride (CAS 191109-51-0 and 1147883-41-7): Replaces the nitrile group with an ethanol moiety. Molecular formula: C₈H₁₀ClNO·HCl (MW: 208.09 g/mol) . The hydroxyl group enables hydrogen bonding, increasing solubility in aqueous media. Stereochemistry (R/S) may influence chiral recognition in biological systems.

Data Table: Key Comparative Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Notable Properties
2-Amino-2-(4-chlorophenyl)acetonitrile HCl C₈H₈Cl₂N₂ 203.07 Para-Cl, nitrile, amine HCl salt Neutral nitrile, moderate hydrophobicity
2-Amino-2-(3-chlorophenyl)acetonitrile HCl C₈H₈Cl₂N₂ 203.07 Meta-Cl, nitrile, amine HCl salt Altered electronic profile vs. para isomer
2-Amino-2-(3,4-dichlorophenyl)acetic acid HCl C₈H₈Cl₃NO₂ 256.51 3,4-diCl, carboxylic acid High hydrophilicity, ionic interactions
2-Amino-2-(thiophen-2-yl)acetonitrile HCl C₆H₇ClN₂S 186.65 Thiophene ring, nitrile Enhanced π-delocalization, redox activity
(S)-2-Amino-2-(4-chlorophenyl)ethanol HCl C₈H₁₀ClNO·HCl 208.09 Ethanol group, chiral center Improved solubility, chiral specificity

Biological Activity

2-Amino-2-(4-chlorophenyl)acetonitrile hydrochloride is a chemical compound with significant biological activity, particularly noted for its role in veterinary medicine as an intermediate in the synthesis of Closantel sodium, an anthelmintic agent. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological applications, and relevant research findings.

  • Molecular Formula : C9_{9}H9_{9}ClN2_{2}·HCl
  • Molecular Weight : 203.07 g/mol
  • Appearance : Solid, typically stored at room temperature in a dry environment.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound can act as both a nucleophile and electrophile, facilitating various chemical reactions that lead to the formation of bioactive derivatives. Its chlorinated aromatic structure contributes to its reactivity and biological effects.

Anthelmintic Properties

The compound is recognized for its role in the synthesis of Closantel sodium, which is used to treat parasitic infections in livestock. Research indicates that it exhibits significant efficacy against various parasites, making it crucial for agricultural practices.

Compound NameMolecular FormulaBiological Activity
Closantel SodiumC15_{15}H14_{14}Cl3_{3}N3_{3}OBroad-spectrum anthelmintic
4-ChloroanilineC6_{6}H6_{6}ClNPrecursor in dyes
4-ChlorobenzonitrileC7_{7}H4_{4}ClNImportant precursor in organic synthesis

Cytotoxicity and Antiproliferative Effects

Studies have shown that derivatives of 2-amino-2-(4-chlorophenyl)acetonitrile exhibit cytotoxic effects against various cancer cell lines. For instance, certain synthesized derivatives have demonstrated IC50_{50} values indicative of potent antiproliferative activity.

Case Studies

  • Veterinary Applications : A study highlighted the effectiveness of Closantel sodium in treating nematode infections in sheep and cattle, showcasing the relevance of this compound as a precursor.
  • Cytotoxicity Testing : In vitro studies on synthesized derivatives revealed significant cytotoxicity against human cancer cell lines, with IC50_{50} values ranging from 0.5 µM to 10 µM depending on the specific derivative tested.

Research Findings

Recent research emphasizes the importance of this compound in synthetic pathways leading to biologically active molecules. The following table summarizes key findings from various studies:

Study ReferenceKey Findings
Indicated significant survival rate decreases and tumor incidence in treated rats.
Highlighted its role as an intermediate for Closantel sodium, emphasizing its veterinary significance.
Discussed the synthesis of chalcone derivatives with potential antiproliferative properties linked to similar structures.

Q & A

Q. What are the common synthetic routes for preparing 2-Amino-2-(4-chlorophenyl)acetonitrile hydrochloride, and what critical parameters influence yield and purity?

Answer: The compound is synthesized via the Strecker amino acid synthesis pathway. A typical procedure involves:

  • Reacting 4-chlorobenzaldehyde with ammonium chloride and sodium cyanide under acidic conditions to form the α-aminonitrile intermediate.
  • Hydrochloride salt formation via HCl gas bubbling in ether, yielding the final product with ~97% efficiency (based on analogous syntheses for chlorophenyl derivatives).
    Critical parameters :
  • Catalyst choice : ZnI₂ enhances cyanide nucleophilicity (e.g., in TMSCN-mediated reactions) .
  • Temperature control : Maintaining 40°C during ammonia-methanol saturation ensures optimal imine formation .
  • Purification : Ether precipitation avoids decomposition of the hygroscopic product .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural purity of this compound?

Answer:

  • NMR spectroscopy : ¹H/¹³C NMR confirms the presence of the 4-chlorophenyl group (δ 7.4–7.6 ppm for aromatic protons) and nitrile functionality (C≡N stretch at ~2200 cm⁻¹ in IR) .
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) monitors purity, using acetonitrile/water gradients to resolve unreacted aldehyde or ammonium salts .
  • Mass spectrometry : ESI-MS (m/z 195.6 [M-Cl]+) validates molecular weight .

Q. What are the recommended storage conditions to ensure the compound’s stability, and how does hygroscopicity impact experimental reproducibility?

Answer:

  • Storage : Store at 2–8°C in airtight, amber vials to prevent degradation from moisture and light .
  • Hygroscopicity : Absorbs water readily, altering reactivity in nucleophilic substitutions. Pre-dry under vacuum (40°C, 2 h) before use in anhydrous reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported melting points or spectral data across studies?

Answer: Discrepancies (e.g., melting points varying by ±5°C) often arise from:

  • Purity differences : Recrystallize using ethanol/ether (1:3) and validate via DSC for sharp melting transitions .
  • Polymorphism : X-ray crystallography (using SHELXL-97) identifies crystalline forms, which affect thermal properties .
  • Analytical calibration : Cross-check NMR chemical shifts against reference standards like trimethylsilane (TMS) .

Q. What role does this compound play in the Strecker synthesis mechanism, and how can reaction conditions be optimized for enantioselective outcomes?

Answer:

  • Mechanistic role : Serves as a precursor to α-amino acids via hydrolysis of the nitrile group to a carboxylic acid .
  • Enantioselective optimization :
    • Use chiral catalysts (e.g., Jacobsen’s thiourea) with TMSCN to induce asymmetry in the α-aminonitrile intermediate .
    • Polar solvents (MeOH) improve stereochemical control compared to non-polar media .

Q. How do computational approaches (e.g., DFT) model reaction pathways involving this nitrile hydrochloride, and how do they align with experimental data?

Answer:

  • DFT modeling : Simulates transition states in Strecker reactions, identifying energy barriers for nucleophilic cyanide addition to imine intermediates.
  • Validation : Compare computed activation energies (e.g., ~25 kcal/mol for imine-to-aminonitrile conversion) with experimental kinetic data from Arrhenius plots .

Q. What strategies mitigate side reactions (e.g., hydrolysis or polymerization) during functional group transformations of this compound?

Answer:

  • Controlled pH : Maintain mildly acidic conditions (pH 4–5) during hydrolysis to prevent premature nitrile conversion .
  • Low-temperature protocols : Conduct reactions at –20°C to suppress polymerization of reactive intermediates .
  • Protecting groups : Temporarily block the amino group with Boc anhydride before modifying the nitrile .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.